![molecular formula C19H21N5O3S B2928208 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone CAS No. 1173058-85-9](/img/structure/B2928208.png)
2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a 2-methoxyphenyl group, a methyl group, a thioether linked to a morpholinoethanone.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a planar pyrazolo[3,4-d]pyridazine core. The other groups (2-methoxyphenyl, methyl, thioether, and morpholinoethanone) would be attached to this core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of a morpholinoethanone group could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Compounds with structural features similar to the mentioned chemical have been synthesized and evaluated for their potential pharmacological applications. For instance, derivatives involving pyrazolo[3,4-d]pyridazinone scaffolds have been investigated for their anti-inflammatory and analgesic activities. A study reported the synthesis of thiophene analogues, indicating a methodological approach to exploring the analgesic properties of structurally related compounds (Binder et al., 1991).
Delivery Systems for Hydrophobic Compounds
Research on delivery systems for hydrophobic antitumor candidate pyridazinone derivatives, such as the use of block copolymer micelles for enhancing the bioavailability of these compounds, highlights the importance of improving delivery mechanisms for therapeutic agents with similar hydrophobic characteristics (Jin et al., 2015).
Novel Biological Activities
New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones have been synthesized and tested for in vivo analgesic and anti-inflammatory activities, demonstrating the potential biological significance of pyrazolo and pyridazinone derivatives in developing therapeutic agents (Demchenko et al., 2015).
Anticancer and Antimicrobial Research
The synthesis and biological evaluation of structurally related compounds have been directed towards anticancer and antimicrobial applications, showcasing the versatility of pyridazinone derivatives in addressing various health concerns (Amr et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
The compound, also known as 2-{[1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one, is a pyridazinone derivative . Pyridazinones have been shown to exhibit a wide range of pharmacological activities Similar compounds have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche), enzymes involved in acetylcholine hydrolysis .
Mode of Action
The compound’s interaction with its targets results in the inhibition of AChE and BChE . This inhibition increases acetylcholine levels, which is crucial in the management of neurodegenerative diseases like Alzheimer’s disease . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . Acetylcholine is a neurotransmitter, and its deficiency is associated with cognitive impairment in Alzheimer’s disease . By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This increase can potentially improve cognitive functions, particularly in conditions like Alzheimer’s disease where acetylcholine deficiency is a key symptom .
Propriétés
IUPAC Name |
2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-13-14-11-20-24(15-5-3-4-6-16(15)26-2)18(14)19(22-21-13)28-12-17(25)23-7-9-27-10-8-23/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSJOFTVSCEKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)N3CCOCC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

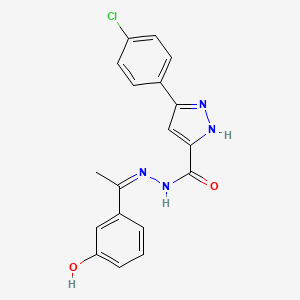
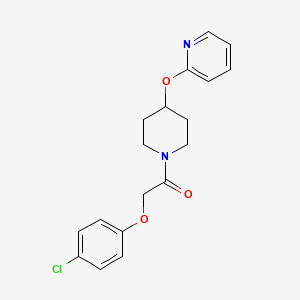
![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
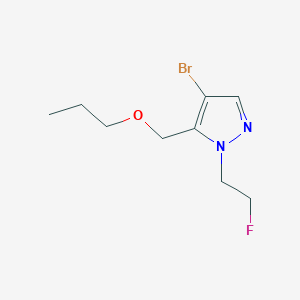
![(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B2928133.png)
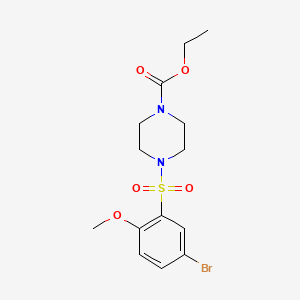
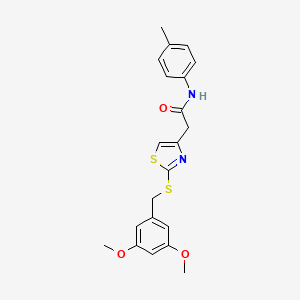
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
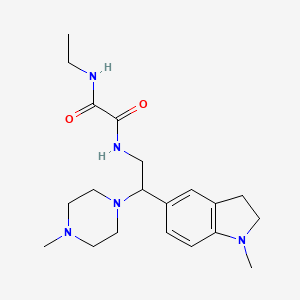
![N-ethyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2928142.png)

![Methyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2928144.png)
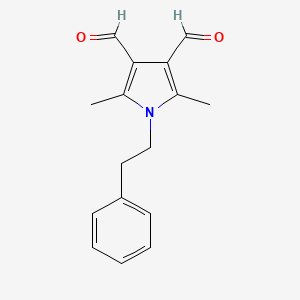
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)